molecular formula C10H17NO4 B2755024 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid CAS No. 128121-02-8

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid

Cat. No.: B2755024
CAS No.: 128121-02-8
M. Wt: 215.249
InChI Key: ISUPVRCFBGKBBI-FNORWQNLSA-N
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Description

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid typically involves the reaction of 2-methyl-2-butenoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

    4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Similar in structure but with a benzene ring.

    (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: Contains an additional amino group.

    4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid: Contains a boronic acid group .

Uniqueness

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid is unique due to its specific structure that allows for selective protection and deprotection of amines. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile tool in organic synthesis, particularly in the synthesis of complex molecules where selective protection is crucial .

Properties

IUPAC Name

(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPVRCFBGKBBI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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